A Technical Guide to the Synthesis of Celecoxib Carboxylic Acid Methyl Ester
A Technical Guide to the Synthesis of Celecoxib Carboxylic Acid Methyl Ester
Abstract
This guide provides an in-depth technical overview of a robust and logical synthesis pathway for Celecoxib Carboxylic Acid Methyl Ester (CAS 1189893-75-1), a key analog and synthetic intermediate of the selective COX-2 inhibitor, Celecoxib.[1] The document is structured for researchers, chemists, and drug development professionals, detailing the retrosynthetic strategy, reaction mechanisms, and step-by-step experimental protocols. The synthesis is presented as a convergent, multi-stage process, emphasizing the causal logic behind procedural choices, from reagent selection to reaction conditions, to ensure scientific integrity and reproducibility. Key stages include a Claisen condensation to form the requisite β-diketone intermediate and a subsequent regioselective cyclocondensation to construct the core 1,5-diarylpyrazole structure. This whitepaper serves as a self-validating instructional resource, grounded in established chemical principles and supported by authoritative references.
Introduction
The Significance of Celecoxib and its Analogs
Celecoxib, chemically known as 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide, is a foundational nonsteroidal anti-inflammatory drug (NSAID) that functions through the selective inhibition of the cyclooxygenase-2 (COX-2) enzyme.[2][3] This selectivity allows it to exert potent anti-inflammatory and analgesic effects while mitigating the gastrointestinal side effects commonly associated with non-selective NSAIDs that also inhibit the COX-1 isoform.[2] The development of Celecoxib spurred extensive research into its analogs and related compounds. These derivatives are crucial for various applications, including the development of new therapeutic agents with improved efficacy or different pharmacological profiles, and as reference standards for identifying impurities and degradation products during the manufacturing of the active pharmaceutical ingredient (API).[4][5]
Profile of Celecoxib Carboxylic Acid Methyl Ester
Celecoxib Carboxylic Acid Methyl Ester is a structural analog of Celecoxib where the characteristic para-sulfonamide group on the N-1 phenyl ring is replaced by a methyl ester moiety (-COOCH₃). This compound is a critical intermediate in the synthesis of various Celecoxib derivatives and serves as a vital reference standard in impurity profiling to ensure the quality and safety of the final drug product.[1][5] Its synthesis leverages the same core chemical strategy used for Celecoxib itself, providing an excellent case study in heterocyclic chemistry and process development.[6]
Retrosynthetic Analysis and Pathway Design
The synthesis of Celecoxib Carboxylic Acid Methyl Ester is best approached through a convergent strategy, which involves preparing key fragments of the molecule separately before combining them in a final step. This approach is highly efficient and allows for better control over the purity of the intermediates.
The primary disconnection is made at the pyrazole ring, breaking it down into two key synthons: a 1,3-dicarbonyl compound and a substituted hydrazine. This retrosynthetic logic is the cornerstone of many 1,5-diarylpyrazole syntheses, including that of Celecoxib.[6]
Figure 1: Retrosynthetic analysis of the target molecule.
Core Synthesis Pathway: Step-by-Step Execution
The forward synthesis involves three primary stages: (1) the synthesis of the β-diketone intermediate, (2) the preparation of the hydrazine intermediate, and (3) the final cyclocondensation reaction to yield the target molecule.
Stage 1: Synthesis of the β-Diketone Intermediate
The pivotal β-diketone, 4,4,4-Trifluoro-1-(4-methylphenyl)butane-1,3-dione, is reliably prepared via a Claisen condensation.[7][8]
3.1.1 Mechanistic Rationale: The Claisen Condensation This reaction involves the acylation of a ketone enolate with an ester. Here, p-methylacetophenone serves as the ketone, and ethyl trifluoroacetate is the acylating agent. A strong base, such as sodium methoxide or sodium hydride, is required to deprotonate the α-carbon of the ketone, generating the nucleophilic enolate.[9][10] The enolate then attacks the electrophilic carbonyl carbon of the ester. The subsequent collapse of the tetrahedral intermediate and elimination of the ethoxide leaving group yields the desired β-diketone. The choice of a strong, non-nucleophilic base is critical to drive the reaction towards completion and minimize side reactions.
3.1.2 Detailed Experimental Protocol
-
Setup: A dry, round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet is charged with a suitable aprotic solvent such as toluene or methyl tert-butyl ether (MTBE).[10]
-
Base Addition: Sodium methoxide (1.1 equivalents) is added to the solvent and stirred to form a suspension.
-
Reagent Addition: A solution of p-methylacetophenone (1.0 equivalent) and ethyl trifluoroacetate (1.1 equivalents) in the same solvent is added dropwise to the flask at a controlled temperature (typically 25-30°C).
-
Reaction: The mixture is heated to reflux and stirred for 4-6 hours, or until TLC/HPLC analysis indicates the consumption of the starting ketone.[9]
-
Workup: The reaction is cooled to room temperature and quenched by the slow addition of aqueous hydrochloric acid to neutralize the excess base.
-
Extraction: The organic layer is separated, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is often of sufficient purity for the next step but can be further purified by vacuum distillation or recrystallization if necessary.
Stage 2: Synthesis of the Hydrazine Intermediate
The second key component, methyl 4-hydrazinobenzoate, is synthesized from methyl 4-aminobenzoate.
3.2.1 Mechanistic Rationale: Diazotization and Reduction This is a classic two-step process. First, the primary aromatic amine (methyl 4-aminobenzoate) is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) at low temperatures (0-5°C) to form a diazonium salt. The diazonium salt is a versatile intermediate. For conversion to a hydrazine, it is then reduced. A common and effective reducing agent for this transformation is tin(II) chloride (SnCl₂) in concentrated hydrochloric acid.[11] The tin(II) chloride reduces the diazonium group to the corresponding hydrazine hydrochloride salt, which can be isolated or used directly.
3.2.2 Detailed Experimental Protocol
-
Diazotization: Methyl 4-aminobenzoate (1.0 equivalent) is dissolved in concentrated hydrochloric acid and cooled to 0-5°C in an ice bath. A solution of sodium nitrite (1.05 equivalents) in water is added dropwise, keeping the temperature below 5°C. The reaction is stirred for 30 minutes.
-
Reduction: In a separate flask, a solution of tin(II) chloride dihydrate (2.5 equivalents) in concentrated hydrochloric acid is prepared and cooled to 0°C.
-
Addition: The cold diazonium salt solution is added slowly to the tin(II) chloride solution, maintaining a low temperature.
-
Isolation: The resulting precipitate, methyl 4-hydrazinobenzoate hydrochloride, is collected by filtration, washed with cold water, and dried under vacuum.
Stage 3: Cyclocondensation to Form Celecoxib Carboxylic Acid Methyl Ester
This final stage unites the two intermediates to form the pyrazole ring, the core of the target molecule.
3.3.1 Mechanistic Rationale: Pyrazole Ring Formation and Regioselectivity The reaction between a 1,3-dicarbonyl compound and a hydrazine is a classic method for pyrazole synthesis.[6] The reaction proceeds via nucleophilic attack of the more basic nitrogen of the hydrazine onto one of the carbonyl carbons of the diketone, followed by an intramolecular cyclization and dehydration.
A critical consideration is regioselectivity . The unsymmetrical β-diketone has two distinct electrophilic carbonyl carbons. Nucleophilic attack can occur at either site, potentially leading to two different regioisomers. In this specific case, the carbonyl adjacent to the trifluoromethyl (-CF₃) group is significantly more electrophilic due to the strong electron-withdrawing nature of the -CF₃ group. Therefore, the initial nucleophilic attack by the hydrazine preferentially occurs at this position. This directs the cyclization to form the desired 1,5-diarylpyrazole isomer, as seen in Celecoxib, rather than the 1,3-diaryl alternative.[6][9] The reaction is typically catalyzed by acid and performed in a protic solvent like ethanol or methanol.[12]
Figure 2: High-level experimental workflow diagram.
3.3.2 Detailed Experimental Protocol
-
Setup: A round-bottom flask is charged with 4,4,4-trifluoro-1-(4-methylphenyl)butane-1,3-dione (1.0 equivalent), methyl 4-hydrazinobenzoate hydrochloride (1.05 equivalents), and a solvent such as methanol or ethanol.[12]
-
Reaction: The mixture is heated to reflux (approximately 65-78°C) and stirred for 8-12 hours. The reaction progress is monitored by TLC or HPLC.
-
Cooling and Precipitation: Upon completion, the reaction mixture is cooled to room temperature, and then further cooled in an ice bath to induce crystallization of the product.
-
Isolation: The precipitated solid is collected by vacuum filtration and washed with a small amount of cold solvent to remove soluble impurities.
-
Purification: The crude product is purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) to yield the final product with high purity.[12]
Process Validation and Characterization
To ensure the identity and purity of the synthesized Celecoxib Carboxylic Acid Methyl Ester, a comprehensive analytical characterization is required.
-
High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the final product and to quantify any process-related impurities or regioisomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the compound. The expected molecular ion peak for C₂₀H₁₇F₃N₂O₂ would be [M+H]⁺ at m/z 387.12.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides definitive structural confirmation.
-
¹H NMR: Will show characteristic signals for the aromatic protons on the two phenyl rings, a singlet for the methyl group of the tolyl ring, a singlet for the pyrazole proton, and a singlet for the methyl ester protons.
-
¹³C NMR: Will confirm the number of unique carbon atoms and show characteristic shifts for the CF₃ carbon, the carbonyl carbon of the ester, and the methyl ester carbon.
-
¹⁹F NMR: Will show a singlet corresponding to the trifluoromethyl group.
-
Summary of Quantitative Data
The following tables summarize the key quantitative aspects of the synthesis pathway.
Table 1: Reagent and Solvent Specifications
| Reagent/Solvent | Stage Used | Purity Specification | Rationale |
| p-Methylacetophenone | 1 | >98% | Starting material quality directly impacts diketone yield and purity. |
| Ethyl Trifluoroacetate | 1 | >99% | High purity ensures efficient acylation. |
| Sodium Methoxide | 1 | Anhydrous | Water will quench the base and inhibit enolate formation. |
| Toluene | 1, 3 | Anhydrous | Prevents unwanted side reactions with the base and intermediates. |
| Methyl 4-aminobenzoate | 2 | >98% | Purity of the amine is critical for clean diazotization. |
| Tin(II) Chloride | 2 | Dihydrate, >98% | Ensures efficient reduction of the diazonium salt. |
| Ethanol/Methanol | 3 | ACS Grade | Protic solvent facilitates the cyclocondensation and dehydration steps. |
Table 2: Process Parameters and Expected Yields
| Stage | Key Reaction | Temperature | Duration | Typical Yield |
| 1 | Claisen Condensation | Reflux (Toluene) | 4-6 hours | 80-90% |
| 2 | Diazotization/Reduction | 0-5°C | 2-3 hours | 75-85% |
| 3 | Cyclocondensation | Reflux (Ethanol) | 8-12 hours | 85-95% |
| Overall | - | - | - | ~55-70% |
Conclusion
The synthesis of Celecoxib Carboxylic Acid Methyl Ester is a well-defined process that relies on fundamental organic reactions. The presented three-stage convergent pathway, involving a Claisen condensation and a regioselective pyrazole formation, is both logical and efficient. By understanding the mechanistic principles behind each step—from the choice of base in the condensation to the factors controlling regioselectivity in the cyclization—researchers can reliably and safely produce this important Celecoxib analog. This guide provides the necessary technical framework and procedural details to support professionals in the fields of medicinal chemistry and pharmaceutical development.
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